S-(11-Azidoundecyl) ethanethioate S-(11-Azidoundecyl) ethanethioate
Brand Name: Vulcanchem
CAS No.: 668420-75-5
VCID: VC16251442
InChI: InChI=1S/C13H25N3OS/c1-13(17)18-12-10-8-6-4-2-3-5-7-9-11-15-16-14/h2-12H2,1H3
SMILES:
Molecular Formula: C13H25N3OS
Molecular Weight: 271.42 g/mol

S-(11-Azidoundecyl) ethanethioate

CAS No.: 668420-75-5

Cat. No.: VC16251442

Molecular Formula: C13H25N3OS

Molecular Weight: 271.42 g/mol

* For research use only. Not for human or veterinary use.

S-(11-Azidoundecyl) ethanethioate - 668420-75-5

Specification

CAS No. 668420-75-5
Molecular Formula C13H25N3OS
Molecular Weight 271.42 g/mol
IUPAC Name S-(11-azidoundecyl) ethanethioate
Standard InChI InChI=1S/C13H25N3OS/c1-13(17)18-12-10-8-6-4-2-3-5-7-9-11-15-16-14/h2-12H2,1H3
Standard InChI Key HBMBFZSTMQIRNJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)SCCCCCCCCCCCN=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

S-(11-Azidoundecyl) ethanethioate is systematically named according to IUPAC guidelines as S-(11-azidoundecyl) ethanethioate. Its molecular structure comprises three distinct regions:

  • A thioacetate group (CH3C(O)S-\text{CH}_3\text{C(O)S-}) that serves as a sulfur-based anchor for surface binding or further derivatization.

  • An 11-methylenyl chain (-(CH2)11-\text{-(CH}_2\text{)}_11\text{-}) providing hydrophobicity and spatial flexibility.

  • A terminal azide group (-N3\text{-N}_3) capable of participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .

The canonical SMILES representation CC(=O)SCCCCCCCCCCCN=[N+]=[N-]\text{CC(=O)SCCCCCCCCCCCN=[N+]=[N-]} accurately captures its connectivity .

Physicochemical Properties

Key properties derived from experimental and computational studies include:

PropertyValueSource
Molecular Weight271.42 g/mol
Exact Mass271.172 Da
LogP (Octanol-Water)4.54
Topological Polar Surface Area92.12 Ų

The compound’s relatively high LogP value indicates strong lipophilicity, making it suitable for interfacial applications in hydrophobic environments .

Synthesis and Characterization

Synthetic Pathways

The synthesis of S-(11-azidoundecyl) ethanethioate typically follows a multi-step protocol involving:

  • Alkylation of 11-Bromoundecanol: Reaction with sodium azide (NaN3\text{NaN}_3) in dimethylformamide (DMF) yields 11-azidoundecanol .

  • Thioacetylation: Treatment with thioacetic acid (CH3COSH\text{CH}_3\text{COSH}) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) installs the thioacetate group .

Critical purification steps involve column chromatography (silica gel, hexane/ethyl acetate gradients) and spectroscopic validation via 1H^1\text{H}-NMR and IR .

Analytical Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR (CDCl₃): δ 3.25 (t, 2H, -CH₂-N₃), 2.32 (s, 3H, -SC(O)CH₃), 1.25–1.45 (m, 18H, -(CH₂)₉-)

    • 13C^{13}\text{C}-NMR: δ 195.4 (C=O), 51.8 (-CH₂-N₃), 30.1–29.3 (alkyl chain), 23.1 (-SC(O)CH₃) .

  • Infrared Spectroscopy:
    Strong absorption at 2100 cm⁻¹ (-N3\text{-N}_3) and 1690 cm⁻¹ (C=O stretch) .

Applications in Bioconjugation and Click Chemistry

Protein and Biomolecule Labeling

The azide group enables site-specific modification of biomolecules via CuAAC with alkyne-tagged probes. For instance:

  • Antibody Functionalization: Conjugation of S-(11-azidoundecyl) ethanethioate to Fc regions facilitates controlled drug delivery systems.

  • Lipid Membrane Engineering: Incorporation into liposomal membranes allows "clickable" surfaces for targeted therapeutic carriers .

Reaction kinetics studies reveal a second-order rate constant k2=0.15M1s1k_2 = 0.15 \, \text{M}^{-1}\text{s}^{-1} for CuAAC in aqueous buffer (pH 7.4) .

Surface Modification of Nanoparticles

Functionalization of nanoporous gold (npAu) with S-(11-azidoundecyl) ethanethioate proceeds via:

  • SAM Formation: Self-assembled monolayers (SAMs) create azide-terminated surfaces.

  • Photosensitizer Immobilization: Copper-catalyzed coupling with alkyne-modified zinc phthalocyanine (ZnPc) yields hybrid catalysts .

Hybrid SystemSAM Chain Length (nSAMn_{\text{SAM}})ZnPc Loading (µg/g)Turnover Frequency (TOF, h⁻¹)
H1-77170.112.4
H2-1111183.98.7

Data indicate optimal photocatalytic activity at intermediate chain lengths (nSAM=7n_{\text{SAM}} = 7), balancing electronic coupling and steric accessibility .

Materials Science Applications

Polymer Functionalization

Copolymerization with styrene or methyl methacrylate introduces azide handles for post-polymerization modification. Key advancements include:

  • Stimuli-Responsive Hydrogels: Azide-alkyne crosslinking creates pH/temperature-sensitive networks for controlled drug release.

  • Adhesive Composites: Thioacetate groups enhance interfacial bonding in epoxy resins (shear strength increase: 28% vs. non-functionalized controls) .

Photochemical Studies

Immobilized ZnPc-S-(11-azidoundecyl) ethanethioate hybrids demonstrate enhanced singlet oxygen (1O2^1\text{O}_2) generation under visible light (550 nm):

ΦΔ=kET[ZnPc]kET[ZnPc]+kNR\Phi_\Delta = \frac{k_{\text{ET}}[\text{ZnPc}]}{k_{\text{ET}}[\text{ZnPc}] + k_{\text{NR}}}

Where ΦΔ\Phi_\Delta = quantum yield, kETk_{\text{ET}} = energy transfer rate, kNRk_{\text{NR}} = non-radiative decay . Hybrid H1-7 achieves ΦΔ=0.62\Phi_\Delta = 0.62, surpassing homogeneous ZnPc (ΦΔ=0.48\Phi_\Delta = 0.48) .

Emerging Research Directions

Plasmon-Enhanced Photocatalysis

Recent work integrates S-(11-azidoundecyl) ethanethioate-functionalized npAu with upconversion nanoparticles (UCNPs) for NIR-driven 1O2^1\text{O}_2 generation. Preliminary results show a 3.2× increase in TOF under 980 nm excitation .

Biodegradable Materials

Enzymatically cleavable variants incorporating ester linkages (e.g., replacing thioacetate with thiolactate) enable controlled degradation in physiological environments .

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